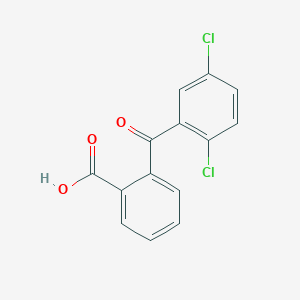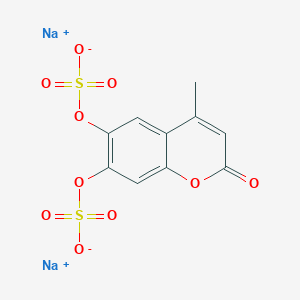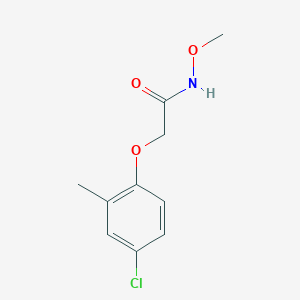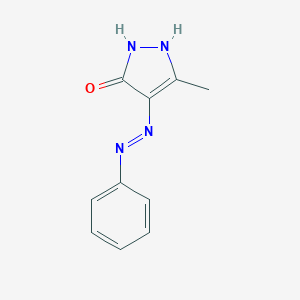
4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one, also known as PMPO, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. PMPO is a yellow crystalline powder that is soluble in water, ethanol, and other organic solvents.
Mecanismo De Acción
4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one acts as a metal chelator, which means it binds to metal ions and forms a complex. The complex formed between 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one and metal ions is fluorescent, which makes it useful for detecting trace amounts of metals in biological samples. 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one also exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.
Efectos Bioquímicos Y Fisiológicos
4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one has been shown to have antioxidant properties, which makes it useful in preventing oxidative damage to cells. 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one is a useful tool for detecting trace amounts of metals in biological samples. It is easy to use and has high sensitivity and specificity. However, 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one has limitations in terms of its stability and selectivity. 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one is prone to degradation over time, which can affect its accuracy. 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one also has limited selectivity, which means it may bind to other compounds in the sample, leading to false positives.
Direcciones Futuras
There are several future directions for research on 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one. One area of research is the development of more stable and selective 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one derivatives. Another area of research is the use of 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one in the treatment of neurodegenerative diseases. 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one may also have potential applications in the development of new drugs for cancer treatment. Finally, 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one may be useful in the development of new diagnostic tools for the detection of metal ions in biological samples.
Conclusion:
In conclusion, 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one is a useful tool for detecting trace amounts of metals in biological samples and has antioxidant and neuroprotective properties. However, 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one has limitations in terms of its stability and selectivity. Future research on 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one may lead to the development of more stable and selective derivatives, as well as new applications in the treatment of neurodegenerative diseases and cancer.
Métodos De Síntesis
4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one can be synthesized by the condensation of 4-phenylhydrazine and 3-methyl-2-pyrazolin-5-one in the presence of a catalyst such as acetic acid. The reaction takes place at room temperature and yields 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one as a yellow crystalline powder.
Aplicaciones Científicas De Investigación
4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one has been extensively studied for its potential applications in various scientific fields, including analytical chemistry, biochemistry, and pharmaceuticals. 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one is used as a fluorescent probe for the detection of trace amounts of metals such as copper, iron, and zinc in biological samples. 4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one has also been used to study the antioxidant properties of various compounds.
Propiedades
Número CAS |
13572-24-2 |
|---|---|
Nombre del producto |
4-Phenylhydrazono-3-methyl-2-pyrazolin-5-one |
Fórmula molecular |
C10H10N4O |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
5-methyl-4-phenyldiazenyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C10H10N4O/c1-7-9(10(15)14-11-7)13-12-8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,14,15) |
Clave InChI |
MGDOTRWUUKVZBO-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C(=O)N=N1)NNC2=CC=CC=C2 |
SMILES |
CC1=C(C(=O)NN1)N=NC2=CC=CC=C2 |
SMILES canónico |
CC1=C(C(=O)NN1)N=NC2=CC=CC=C2 |
Sinónimos |
5-hydroxy-3-methyl-4-(phenylazo)pyrazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



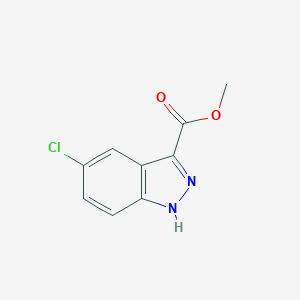
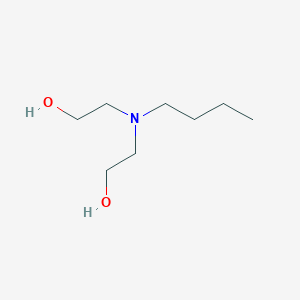

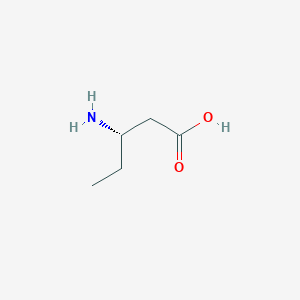
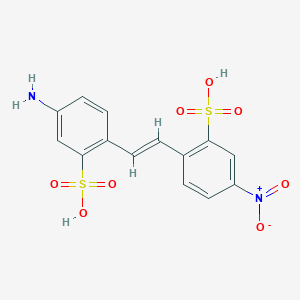
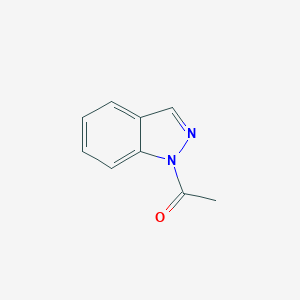
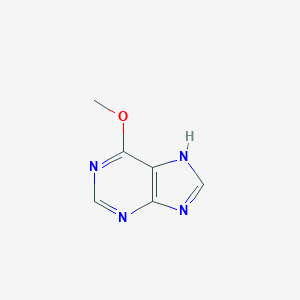
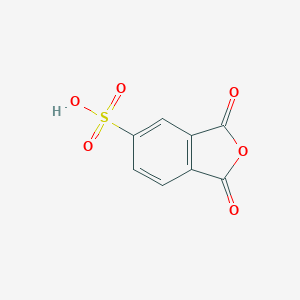
![Phenol, 4-[(4-aminophenyl)azo]-](/img/structure/B85512.png)
